![molecular formula C16H18N4O3S B2839003 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 396723-56-1](/img/structure/B2839003.png)
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
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Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass spectroscopy .Scientific Research Applications
Antinociceptive Activity
Antinociception: refers to the reduction or inhibition of pain perception. In a study by Altıntop et al., new 1,3,4-thiadiazole derivatives (including our compound of interest) were synthesized and evaluated for their antinociceptive effects on nociceptive pathways in the nervous system . Here’s what they found:
Catalytic Reduction of Nitrophenols
The properties required for efficient catalysts in the reduction of nitrophenols are embedded in nanomaterials (NMs) . While specific studies on our compound are scarce, its nitrophenyl moiety could potentially play a role in catalytic processes.
Thermal Decomposition Studies
Although not directly investigated for our compound, related derivatives have been studied for thermal decomposition and thermal hazard using methods like the accelerating rate calorimeter (ARC) . Understanding its thermal stability and reactivity is crucial for safety considerations.
Antimicrobial Properties
The synthesis of 1,3,4-thiadiazole derivatives has yielded compounds evaluated for antimicrobial activity . While our compound’s antimicrobial potential remains speculative, its structural features warrant further exploration.
Future Directions
Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis process. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially have significant applications in medicinal chemistry .
properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)15(21)17-14-12-8-24-9-13(12)18-19(14)10-4-6-11(7-5-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGPQWHGOFSLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide |
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